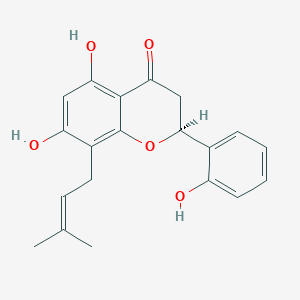Kushenol S
CAS No.:
Cat. No.: VC3966351
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H20O5 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C20H20O5/c1-11(2)7-8-13-15(22)9-16(23)19-17(24)10-18(25-20(13)19)12-5-3-4-6-14(12)21/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1 |
| Standard InChI Key | GIFKZTHWWIZJET-SFHVURJKSA-N |
| Isomeric SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C |
| SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C |
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Definition
Kushenol S (CAS No. 254886-72-1) is classified as an 8-prenylated flavanone derivative with the systematic IUPAC name (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one . Its molecular formula, C₂₀H₂₀O₅, corresponds to a molar mass of 340.40 g/mol and an exact mass of 340.13107373 g/mol . The compound's stereochemistry is defined by an (S)-configuration at the C-2 position, as evidenced by its isomeric SMILES string: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC@HC3=CC=CC=C3O)C .
Table 1: Fundamental Chemical Properties of Kushenol S
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.40 g/mol |
| Topological Polar SA | 87.00 Ų |
| XLogP | 4.30 |
| H-Bond Donors | 3 |
| H-Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Biosynthetic Origins and Natural Distribution
While exact plant sources remain unspecified in accessible literature, Kushenol S likely originates from Sophora species given the prevalence of analogous prenylated flavonoids in this genus . The biosynthetic pathway presumably involves chalcone isomerization followed by prenyltransferase-mediated addition of the 3-methylbut-2-enyl moiety, a mechanism well-documented in Sophora flavescens flavonoid production .
Pharmacokinetic and ADMET Profiles
Absorption and Distribution
Computational ADMET predictions indicate moderate human intestinal absorption (98.38% probability) but limited blood-brain barrier penetration (56.29% probability of exclusion) . These properties align with its intermediate AlogP value (4.02), balancing hydrophilicity and lipophilicity for systemic circulation without significant neuroaccumulation.
Table 2: Key ADMET Predictions for Kushenol S
| Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | High | 98.38% |
| Blood-Brain Barrier Penetration | Low | 56.29% |
| CYP3A4 Substrate | Yes | 54.39% |
| CYP2C9 Inhibition | Strong | 90.07% |
| Hepatotoxicity Risk | Moderate (BSEP inhibition) | 50.00% |
Metabolic Considerations
Kushenol S demonstrates potent inhibition of cytochrome P450 isoforms CYP2C9 (90.07%) and CYP1A2 (91.07%), suggesting potential drug-drug interactions with medications metabolized through these pathways . Its predicted subcellular localization in mitochondria (77.46% probability) implies possible effects on oxidative phosphorylation or apoptosis regulation .
Analytical Characterization Methods
Current identification protocols combine chromatographic and spectroscopic techniques:
Table 3: Analytical Techniques for Kushenol S Characterization
| Method | Application |
|---|---|
| Reverse-Phase HPLC | Purity assessment |
| High-Resolution MS | Exact mass determination |
| ¹H/¹³C NMR | Structural elucidation |
| X-ray Crystallography | Absolute configuration |
Recent advances in UPLC-QTOF-MS/MS enable detection limits below 0.1 ng/mL in biological matrices, facilitating future pharmacokinetic studies .
Comparative Analysis with Structural Analogs
Table 4: Kushenol Series Comparative Profile
| Compound | Molecular Weight | Key Bioactivity | Research Stage |
|---|---|---|---|
| Kushenol S | 340.40 | Under investigation | Preclinical |
| Kushenol A | 424.45 | Anti-breast cancer | In vitro |
| Kushenol F | 354.37 | Anti-dermatitis | Animal models |
The molecular weight disparity (Δ = 84.05 g/mol vs. Kushenol A) primarily stems from differing prenyl group configurations, potentially influencing target specificity.
Emerging Applications and Future Directions
While current applications remain theoretical, plausible development areas include:
-
Oncology: As PI3K pathway inhibitors for PIK3CA-mutant cancers
-
Dermatology: Topical formulations for inflammatory skin disorders
-
Metabolic Diseases: α-Glucosidase inhibition for diabetes management
Critical research priorities involve:
-
Target Deconvolution: Identification of direct molecular targets
-
In Vivo Efficacy Testing: Establishing dose-response relationships
-
Formulation Optimization: Enhancing bioavailability through nanoencapsulation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume